molecular formula C10H12O B1346570 1-(2,6-Dimethylphenyl)ethanone CAS No. 2142-76-9

1-(2,6-Dimethylphenyl)ethanone

Cat. No. B1346570
CAS RN: 2142-76-9
M. Wt: 148.2 g/mol
InChI Key: DDXBCZCBZGPSHD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-(2,6-Dimethylphenyl)ethanone is C10H12O . The molecular weight is 148.20 . The SMILES string representation is CC1=CC=CC©=C1C©=O .


Physical And Chemical Properties Analysis

This compound is a solid . The InChI key is DDXBCZCBZGPSHD-UHFFFAOYSA-N .

Scientific Research Applications

Crystallography and Vibrational Studies

1-(2,6-Dimethylphenyl)ethanone has been a subject of study in crystallography and vibrational spectroscopy. Kumar et al. (2015) explored its molecular structure using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory (DFT). This research highlights the compound's potential in conformational analysis and material sciences (Kumar et al., 2015).

Synthesis and Fungicidal Activity

The compound has been used in the synthesis of thiazole derivatives, as reported by Bashandy et al. (2008). These derivatives exhibit fungicidal activity, indicating the compound's utility in agricultural chemistry and pharmaceuticals (Bashandy et al., 2008).

Heterocyclic Chemistry

Moskvina et al. (2015) demonstrated the use of this compound in heterocyclic chemistry, particularly in the preparation of isoflavones and various N,O- and N,N-binucleophiles. This showcases its role in synthetic chemistry and the development of novel organic compounds (Moskvina et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, Ethanone, 1-(2,5-dimethylphenyl)-, mentions that it is a combustible liquid and can be harmful in contact with skin or if inhaled .

Future Directions

One study mentioned the asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone in ChGly30 was performed on a preparative scale with efficient recyclation and reuse of NADES as a first step towards the implementation of this method on the industrial scale .

Mechanism of Action

Target of Action

It is known that ketones, such as 1-(2,6-dimethylphenyl)ethanone, can react with nucleophiles .

Mode of Action

This compound, being a ketone, can undergo nucleophilic addition reactions. For instance, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these nucleophiles can act as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Analysis

Biochemical Properties

1-(2,6-Dimethylphenyl)ethanone plays a role in biochemical reactions primarily as a substrate for enzymatic transformations. It interacts with enzymes such as cytochrome P450, which catalyzes its oxidation. The compound can also undergo reduction reactions mediated by enzymes like Saccharomyces cerevisiae, leading to the formation of chiral alcohols . These interactions highlight the compound’s involvement in redox reactions and its potential as a building block in synthetic organic chemistry.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, its interaction with cytochrome P450 enzymes results in the formation of hydroxylated metabolites. The compound can also induce changes in gene expression by interacting with transcription factors, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of secondary metabolites. These degradation products can have distinct biological activities, further complicating the temporal effects observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes phase I metabolic reactions, including oxidation and reduction, primarily mediated by cytochrome P450 enzymes. These reactions result in the formation of hydroxylated and reduced metabolites. The compound can also participate in phase II metabolic reactions, where it conjugates with endogenous molecules like glucuronic acid, enhancing its solubility and facilitating excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilicity allows it to accumulate in lipid-rich compartments, influencing its localization and bioavailability. These interactions play a crucial role in determining the compound’s pharmacokinetics and overall biological activity .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through post-translational modifications or targeting signals. Its localization within these organelles can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects .

properties

IUPAC Name

1-(2,6-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-5-4-6-8(2)10(7)9(3)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXBCZCBZGPSHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175692
Record name 2',6'-Dimethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2142-76-9
Record name 1-(2,6-Dimethylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2142-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',6'-Dimethylacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',6'-Dimethylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',6'-dimethylacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.728
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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